molecular formula C14H10F3NO2S B14654490 Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- CAS No. 40942-28-7

Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)-

Cat. No.: B14654490
CAS No.: 40942-28-7
M. Wt: 313.30 g/mol
InChI Key: SDGATCBJNWVONW-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a trifluoromethylthio group attached to the phenyl ring, which imparts unique chemical properties. Anthranilic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- typically involves the introduction of the trifluoromethylthio group to the anthranilic acid molecule. One common method is the nucleophilic aromatic substitution reaction, where the trifluoromethylthio group is introduced using reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of anthranilic acid derivatives often involves multi-step processes that include the synthesis of intermediate compounds. The large-scale production may utilize continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Trifluoromethanesulfenyl chloride (CF₃SCl), sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted anthranilic acid derivatives

Scientific Research Applications

Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool for studying enzyme inhibition and receptor binding. The compound may also interact with cellular proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: The parent compound, known for its use in the synthesis of dyes and pharmaceuticals.

    N-Phenylanthranilic acid: A derivative with a phenyl group attached to the nitrogen atom, used in similar applications.

    N-Methylanthranilic acid: Another derivative with a methyl group attached to the nitrogen atom, also used in various chemical and biological studies.

Uniqueness

Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

40942-28-7

Molecular Formula

C14H10F3NO2S

Molecular Weight

313.30 g/mol

IUPAC Name

2-[3-(trifluoromethylsulfanyl)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)21-10-5-3-4-9(8-10)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)

InChI Key

SDGATCBJNWVONW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)SC(F)(F)F

Origin of Product

United States

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